molecular formula C16H18N2O3S B2454240 3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1904400-85-6

3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2454240
CAS No.: 1904400-85-6
M. Wt: 318.39
InChI Key: JDKCZLCTQXFFRI-UHFFFAOYSA-N
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Description

The compound “3-((1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, attached to a pyridine ring, which is a six-membered ring with one nitrogen atom . The azetidine ring is substituted with a sulfonyl group, which is attached to a 2,5-dimethylphenyl group.


Synthesis Analysis

While specific synthesis methods for this compound were not found, azetidine derivatives can be synthesized through various methods. One such method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . Another method involves [2+2] Staudinger cycloaddition reactions of imines and ketenes .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the azetidine and pyridine rings, as well as the sulfonyl group. Azetidines are known to participate in various reactions, including aza-Michael additions . Pyridines are also known to undergo various reactions, particularly at the nitrogen atom .

Future Directions

The study of azetidine and pyridine derivatives is an active area of research, with potential applications in medicinal chemistry and drug discovery . Further studies could explore the synthesis, characterization, and biological activity of this specific compound.

Properties

IUPAC Name

3-[1-(2,5-dimethylphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-12-5-6-13(2)16(8-12)22(19,20)18-10-15(11-18)21-14-4-3-7-17-9-14/h3-9,15H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKCZLCTQXFFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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